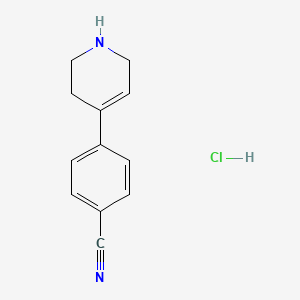

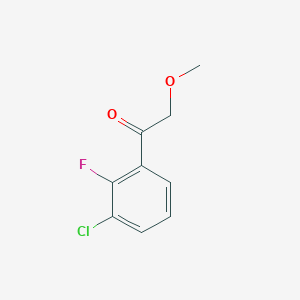

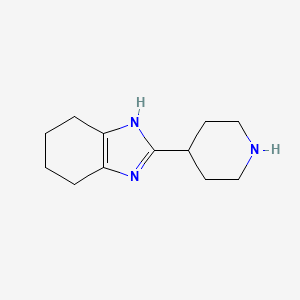

![molecular formula C8H11N3 B1429806 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine CAS No. 933688-17-6](/img/structure/B1429806.png)

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine

Vue d'ensemble

Description

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 . It is used as a reference substance for drug impurities and reagents .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine-based compounds involves designing and synthesizing a new tailor-made fluorescent core . The band gap is systematically fine-tuned, allowing the pyrido[2,3-b]pyrazine family to exhibit a wide range of emissions spanning the entire visible region from blue to red .Molecular Structure Analysis

The molecular structure of 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is simple . It is designed to have high photoluminescence quantum efficiency (PLQY), making it suitable for cost-effective multicolor display applications .Physical And Chemical Properties Analysis

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine is a powder . Its storage temperature is room temperature . More specific physical and chemical properties such as boiling point were not found in the search results.Applications De Recherche Scientifique

Medicine: Potential Therapeutic Agent

“1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine” has been explored for its potential use as a therapeutic agent due to its structural similarity to other bioactive pyridopyrazines . Research is ongoing to determine its efficacy and safety for medical applications.

Material Science: Organic Semiconductor

The pyridopyrazine structure suggests potential utility in material science, particularly as an organic semiconductor. Its electronic properties could be harnessed for creating new types of organic light-emitting diodes (OLEDs) or photovoltaic cells .

Biochemistry: Enzyme Inhibition

Biochemically, it may serve as an enzyme inhibitor, interacting with biological pathways. This could have implications for the study of diseases where enzyme regulation is a factor .

Pharmacology: Drug Design

In pharmacology, the compound’s structure could be a basis for drug design, particularly in the development of drugs targeting neurological pathways or disorders .

Analytical Chemistry: Chromatography

“1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine” might be used as a standard or reagent in chromatographic methods to help identify or quantify substances, given its defined chemical properties .

Proteomics: Protein Interaction Studies

Lastly, in proteomics, this compound could be used to study protein interactions. Its ability to bind or interact with certain proteins can be valuable in understanding protein function and structure .

Safety And Hazards

The safety information for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine indicates that it has some hazards. The GHS pictogram is GHS07, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine could involve its use in high-performance OLEDs . By choosing reasonable donor units, two thermally activated delayed fluorescence (TADF) molecules can be obtained, and the resulting OLEDs can exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Propriétés

IUPAC Name |

1-methyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11-5-4-10-7-6-9-3-2-8(7)11/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAXJGMTMBKZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)

![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)